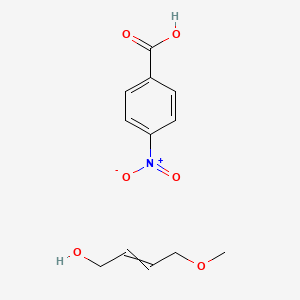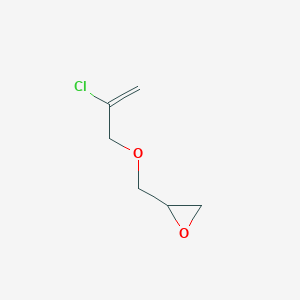![molecular formula C18H21NO B14598332 3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol CAS No. 61190-80-5](/img/structure/B14598332.png)
3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol is a complex organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a benzyl group, a methylamino group, and a hydroxyl group attached to an indene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 2-methylindene with benzyl chloride in the presence of a strong base, followed by the introduction of the methylamino group through nucleophilic substitution. The final step involves the reduction of the intermediate product to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated indene derivative.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields a ketone or aldehyde, while reduction can yield a fully saturated hydrocarbon.
Aplicaciones Científicas De Investigación
3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The exact mechanism of action of 3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
PRL-8-53: A nootropic compound with a similar indene backbone but different substituents.
Indole Derivatives: Compounds with an indole ring structure that exhibit similar biological activities.
Uniqueness
3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research.
Propiedades
Número CAS |
61190-80-5 |
|---|---|
Fórmula molecular |
C18H21NO |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
3-[benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C18H21NO/c1-13-17(15-10-6-7-11-16(15)18(13)20)19(2)12-14-8-4-3-5-9-14/h3-11,13,17-18,20H,12H2,1-2H3 |
Clave InChI |
BTIYNBZVRQSUPU-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C2=CC=CC=C2C1O)N(C)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


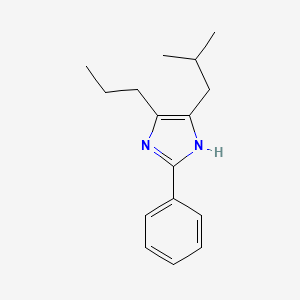
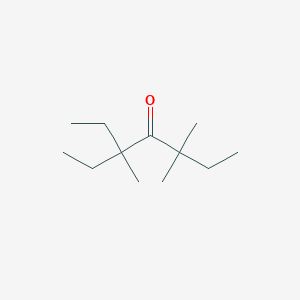
![N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide](/img/structure/B14598262.png)
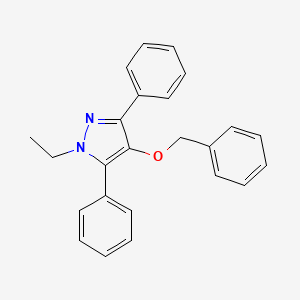
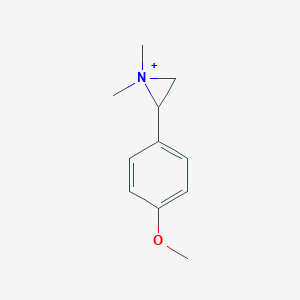

![2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine](/img/structure/B14598291.png)



![2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14598321.png)

